![molecular formula C19H18N2O2 B5722382 N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide](/img/structure/B5722382.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylbenzamide involves multiple steps, including the acylation of quinoline derivatives and subsequent modifications to introduce the dimethylbenzamide group. A key approach for synthesizing related compounds involves reacting methylbenzoyl chloride or methylbenzoic acid with amino alcohols under controlled conditions, followed by characterizing the synthesized compounds using spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS, as well as by X-ray analysis for structural confirmation (Al Mamari & Al Lawati, 2019).
Molecular Structure Analysis
The molecular structure of this compound and related compounds is often analyzed using single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations. These studies reveal the presence of specific structural motifs, such as N,O-bidentate directing groups, which are crucial for understanding the compound's reactivity and potential for metal-catalyzed C–H bond functionalization reactions. Such detailed structural insights help in understanding the electronic and steric factors influencing the compound's chemical behavior (Karabulut et al., 2014).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, leveraging its unique structural features. Its N,O-bidentate directing group makes it a suitable candidate for metal-catalyzed C–H bond functionalization reactions. Additionally, the compound's ability to participate in different chemical reactions, such as Claisen rearrangements and interactions with different oxidizing agents, showcases its chemical versatility and potential for synthesis of diverse organic molecules (Grundon & Ramachandran, 1985).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are essential for its handling and application in various chemical processes. These properties are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice, as revealed through X-ray diffraction studies and molecular modeling (Karabulut et al., 2014).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability under various conditions, and potential for forming derivatives through chemical modifications, are of great interest. Studies on related compounds highlight the importance of specific functional groups in determining the compound's reactivity towards nucleophiles, electrophiles, and other chemical agents, thereby guiding its applications in synthetic organic chemistry (Al Mamari & Al Lawati, 2019).
properties
IUPAC Name |
N,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-3-5-9-16(13)19(23)21(2)12-15-11-14-8-4-6-10-17(14)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZRBVLWKBSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)CC2=CC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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